butane-1-sulfinyl chloride butane-1-sulfinyl chloride
Brand Name: Vulcanchem
CAS No.: 13455-88-4
VCID: VC11995296
InChI: InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3
SMILES: CCCCS(=O)Cl
Molecular Formula: C4H9ClOS
Molecular Weight: 140.63 g/mol

butane-1-sulfinyl chloride

CAS No.: 13455-88-4

Cat. No.: VC11995296

Molecular Formula: C4H9ClOS

Molecular Weight: 140.63 g/mol

* For research use only. Not for human or veterinary use.

butane-1-sulfinyl chloride - 13455-88-4

Specification

CAS No. 13455-88-4
Molecular Formula C4H9ClOS
Molecular Weight 140.63 g/mol
IUPAC Name butane-1-sulfinyl chloride
Standard InChI InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3
Standard InChI Key LTQJJIHJWKUKKQ-UHFFFAOYSA-N
SMILES CCCCS(=O)Cl
Canonical SMILES CCCCS(=O)Cl

Introduction

Chemical Identity and Physicochemical Properties

Butane-1-sulfonyl chloride, with the molecular formula C4H9ClO2S\text{C}_4\text{H}_9\text{ClO}_2\text{S}, is characterized by a sulfonyl group (SO2Cl-\text{SO}_2\text{Cl}) bonded to a butane chain. Key properties include:

PropertyValueSource
Molecular Weight156.631 g/mol
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point208.4±0.0C208.4 \pm 0.0^\circ \text{C}
Flash Point79.4±0.0C79.4 \pm 0.0^\circ \text{C}
Vapor Pressure0.3±0.3mmHg0.3 \pm 0.3 \, \text{mmHg} at 25C25^\circ \text{C}
Refractive Index1.451

The compound exists as a colorless to pale yellow liquid, highly reactive toward nucleophiles due to the electrophilic sulfonyl chloride group . It decomposes at temperatures above 140C140^\circ \text{C}, releasing sulfur dioxide (SO2\text{SO}_2) and 1,4-dichlorobutane .

Synthetic Methodologies

Industrial Synthesis via Thiophane Chlorination

A patented method (US2623069A) describes the production of 4-chlorobutane-1-sulfonyl chloride by reacting thiophane (tetrahydrothiophene) or thiophane sulfoxide with chlorine in the presence of excess water . Key reaction parameters include:

  • Molar Ratios: Chlorine-to-thiophane ≤ 3:1 to avoid aliphatic chlorination .

  • Temperature: Maintained between 20F20^\circ \text{F} and 90F90^\circ \text{F} (6.7C-6.7^\circ \text{C} to 32.2C32.2^\circ \text{C}) .

  • Solvent System: Aqueous acetic or hydrochloric acid enhances yield .

The reaction proceeds via two pathways:

  • Primary Pathway:

    Thiophane+3Cl2+H2O4-Chlorobutane-1-sulfonyl chloride+2HCl+SO2[2]\text{Thiophane} + 3\text{Cl}_2 + \text{H}_2\text{O} \rightarrow \text{4-Chlorobutane-1-sulfonyl chloride} + 2\text{HCl} + \text{SO}_2 \quad[2]
  • Secondary Pathway:

    Thiophane+2Cl2Cyclotetramethylene sulfone+2HCl[2]\text{Thiophane} + 2\text{Cl}_2 \rightarrow \text{Cyclotetramethylene sulfone} + 2\text{HCl} \quad[2]

The product separates into a water-insoluble sulfonyl chloride layer and a water-soluble sulfone phase, with yields reaching 40–65% .

Laboratory-Scale Preparation

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

C4H9SO2Cl+RNH2C4H9SO2NHR+HCl[3]\text{C}_4\text{H}_9\text{SO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{C}_4\text{H}_9\text{SO}_2\text{NHR} + \text{HCl} \quad[3]

This reactivity is exploited in synthesizing surfactants and pharmaceuticals.

Hydrolysis Sensitivity

Butane-1-sulfonyl chloride hydrolyzes in aqueous environments, necessitating anhydrous storage conditions :

C4H9SO2Cl+H2OC4H9SO3H+HCl[4]\text{C}_4\text{H}_9\text{SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_9\text{SO}_3\text{H} + \text{HCl} \quad[4]

Industrial and Research Applications

Quaternary Ammonium Compound Synthesis

The compound reacts with tertiary amines to form germicidal and fungicidal quaternary ammonium salts . For instance:

C4H9SO2Cl+(CH3)3N[(CH3)3N+C4H9SO2]Cl[2]\text{C}_4\text{H}_9\text{SO}_2\text{Cl} + (\text{CH}_3)_3\text{N} \rightarrow [(\text{CH}_3)_3\text{N}^+\text{C}_4\text{H}_9\text{SO}_2] \text{Cl}^- \quad[2]

Plasticizer Production

4-Chlorobutane-1-sulfonyl chloride derivatives act as plasticizers in polymer formulations, enhancing flexibility and durability .

Pharmaceutical Intermediates

Sulfonamide derivatives synthesized from this compound are intermediates in antihypertensive and antimicrobial agents.

Comparison with Structural Analogues

CompoundKey DifferencesApplications
4-(2-Chlorophenoxy)butane-1-sulfonyl chloridePhenoxy group enhances aromatic reactivityDrug synthesis
Butane-1-sulfonic acidLacks chloride, less electrophilicDetergent production
Thiophane sulfoxidePrecursor in sulfonyl chloride synthesisIndustrial intermediates

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